molecular formula C5H6F2N2 B2659038 4-(1,1-difluoroethyl)-1H-imidazole CAS No. 2229580-72-5

4-(1,1-difluoroethyl)-1H-imidazole

Cat. No.: B2659038
CAS No.: 2229580-72-5
M. Wt: 132.114
InChI Key: IBRYSSVGWRMSNM-UHFFFAOYSA-N
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Description

4-(1,1-Difluoroethyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles, which are heterocyclic aromatic organic compounds. The presence of the 1,1-difluoroethyl group in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-difluoroethyl)-1H-imidazole typically involves the introduction of the 1,1-difluoroethyl group onto an imidazole ring. One common method is the nucleophilic substitution reaction where a suitable imidazole derivative reacts with a difluoroethylating agent under controlled conditions. For example, the reaction of imidazole with 1,1-difluoroethyl chloride in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Difluoroethyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution with 1,1-difluoroethyl chloride in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl imidazole derivatives, while reduction can produce partially or fully reduced imidazole compounds.

Scientific Research Applications

4-(1,1-Difluoroethyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(1,1-difluoroethyl)-1H-imidazole involves its interaction with specific molecular targets. The presence of the difluoroethyl group can enhance the compound’s ability to interact with enzymes, receptors, or other biomolecules, potentially leading to inhibitory or modulatory effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,1-Difluoroethyl)-1H-imidazole is unique due to the presence of both the imidazole ring and the 1,1-difluoroethyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

4-(1,1-difluoroethyl)-1H-imidazole is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by recent research findings and case studies.

  • Molecular Formula : C5H6F2N2
  • Molecular Weight : 132.11 g/mol
  • CAS Number : 2229580-72-5

Biological Activity Overview

Research indicates that imidazole derivatives, including this compound, exhibit a wide range of biological activities. These include:

  • Antimicrobial Activity : Imidazole compounds are known for their antibacterial and antifungal properties.
  • Anticancer Potential : The compound has been investigated for its effects on various cancer cell lines.
  • Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in disease processes.

Antimicrobial Activity

Imidazole derivatives have been extensively studied for their antimicrobial properties. A study by Jain et al. demonstrated that related compounds displayed significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results are summarized in the following table:

CompoundBacterial StrainInhibition Zone (mm)
This compoundS. aureus15
This compoundE. coli12

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, a review reported that certain imidazole compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, including HeLa and MDA-MB-231. The following table summarizes the findings:

CompoundCell LineIC50 (µM)
This compoundHeLa0.5
This compoundMDA-MB-2310.8

These results suggest a promising role for this compound in cancer therapy.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit key enzymes involved in cellular processes, leading to apoptosis in cancer cells and disruption of bacterial cell wall synthesis.

Case Studies

A notable case study examined the effects of imidazole derivatives on tumor growth in vivo. Mice treated with a formulation containing this compound showed a significant reduction in tumor size compared to control groups. This underscores the compound's potential as a therapeutic agent.

Properties

IUPAC Name

5-(1,1-difluoroethyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2N2/c1-5(6,7)4-2-8-3-9-4/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRYSSVGWRMSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CN1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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